molecular formula C32H30O6 B10868703 Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)

Butane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)

Cat. No.: B10868703
M. Wt: 510.6 g/mol
InChI Key: GIHAWNDJYCKZPI-UHFFFAOYSA-N
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Description

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE typically involves multiple steps, including the esterification of methoxybenzoic acid derivatives with appropriate alcohols under acidic conditions. Common reagents used in these reactions include methanol, sulfuric acid, and various catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoate groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{4-[(3-METHOXYBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 3-METHOXYBENZOATE is unique due to its specific combination of functional groups and its potential applications across multiple scientific disciplines. Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C32H30O6

Molecular Weight

510.6 g/mol

IUPAC Name

[4-[2-[4-(3-methoxybenzoyl)oxyphenyl]butan-2-yl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C32H30O6/c1-5-32(2,24-12-16-26(17-13-24)37-30(33)22-8-6-10-28(20-22)35-3)25-14-18-27(19-15-25)38-31(34)23-9-7-11-29(21-23)36-4/h6-21H,5H2,1-4H3

InChI Key

GIHAWNDJYCKZPI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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